molecular formula C19H15N3O3 B7686428 6-methoxy-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol

6-methoxy-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol

Cat. No.: B7686428
M. Wt: 333.3 g/mol
InChI Key: GSKSQQIMORPQGU-UHFFFAOYSA-N
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Description

6-methoxy-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

    Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally friendly solvents and catalysts to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

6-methoxy-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Chemistry: It serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-methoxy-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. It may also interact with receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Oxadiazole Derivatives: Compounds with the oxadiazole ring but different substituents.

    Methoxyquinolines: Quinoline derivatives with methoxy groups at different positions.

Uniqueness

6-methoxy-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol is unique due to the combination of the quinoline core, oxadiazole ring, and methoxy group. This unique structure imparts specific biological activities and chemical reactivity that are not observed in simpler analogs.

Properties

IUPAC Name

6-methoxy-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-11-5-3-4-6-14(11)19-21-17(22-25-19)15-10-12-9-13(24-2)7-8-16(12)20-18(15)23/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKSQQIMORPQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3=CC4=C(C=CC(=C4)OC)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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